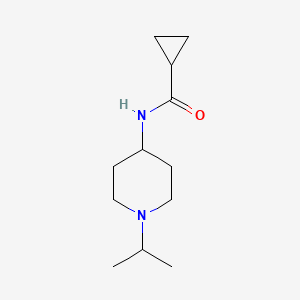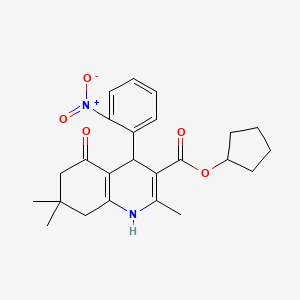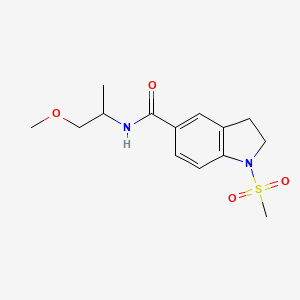
5-(pentanoylamino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentanoylamino)isophthalic acid, also known as PAIA, is a compound that has gained attention in scientific research due to its unique properties. PAIA is a derivative of isophthalic acid and has a pentanoylamino group attached to one of its carboxylic acid groups. This modification changes the properties of the molecule, making it more suitable for certain applications.
Mécanisme D'action
The mechanism of action of 5-(pentanoylamino)isophthalic acid is not fully understood, but it is believed to interact with biological molecules such as proteins and enzymes. 5-(pentanoylamino)isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
5-(pentanoylamino)isophthalic acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, 5-(pentanoylamino)isophthalic acid has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(pentanoylamino)isophthalic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, 5-(pentanoylamino)isophthalic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and applications of 5-(pentanoylamino)isophthalic acid. One potential area of research is in the development of new materials with specific properties, such as high thermal stability or electrical conductivity. Another area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(pentanoylamino)isophthalic acid and its potential toxicity at higher concentrations.
Méthodes De Synthèse
5-(pentanoylamino)isophthalic acid can be synthesized through a multistep process starting from isophthalic acid. The first step involves the conversion of isophthalic acid into its acid chloride derivative, which is then reacted with pentanoyl chloride to form the desired product. The reaction requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine or pyridine.
Applications De Recherche Scientifique
5-(pentanoylamino)isophthalic acid has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials. 5-(pentanoylamino)isophthalic acid can be used as a building block for the synthesis of polymers and other materials with unique properties. For example, 5-(pentanoylamino)isophthalic acid-based polymers have been shown to have high thermal stability and good mechanical properties.
Propriétés
IUPAC Name |
5-(pentanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-3-4-11(15)14-10-6-8(12(16)17)5-9(7-10)13(18)19/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDFVIUELNZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)




![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)


